Indinavir Sulfate is a synthetic antiviral agent. Indinavir selectively binds to the active site of human immunodeficiency virus (HIV) protease and inhibits its activity, preventing the protease-mediated cleavage of gag-pol viral polyproteins; as a result immature, noninfectious virions are produced.
A potent and specific HIV protease inhibitor that appears to have good oral bioavailability.
Indinavir sulfate
CAS No.: 157810-81-6
Cat. No.: VC0530619
Molecular Formula: C36H49N5O8S
Molecular Weight: 711.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 157810-81-6 |
---|---|
Molecular Formula | C36H49N5O8S |
Molecular Weight | 711.9 g/mol |
IUPAC Name | (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;sulfuric acid |
Standard InChI | InChI=1S/C36H47N5O4.H2O4S/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;1-5(2,3)4/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);(H2,1,2,3,4)/t28-,29+,31+,32-,33+;/m1./s1 |
Standard InChI Key | NUBQKPWHXMGDLP-BDEHJDMKSA-N |
Isomeric SMILES | CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O |
SMILES | CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O |
Canonical SMILES | CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O |
Appearance | Solid powder |
Colorform | Crystals from absolute ethanol White to off-white hygroscopic crystalline powde |
Melting Point | 150-153 °C (decomposes) |
Chemical and Pharmaceutical Properties of Indinavir Sulfate
Indinavir sulfate is a sulfated derivative of indinavir, formulated to enhance solubility and bioavailability. Its chemical structure, [1(1S,2R),5(S)]-2,3,5-trideoxy-N-(2,3-dihydro-2-hydroxy-1H-inden-1-yl)-5-[2-[[(1,1-dimethylethyl)amino]carbonyl]-4-(3-pyridinylmethyl)-1-piperazinyl]-2-(phenylmethyl)-D-erythro-pentonamide sulfate (1:1) salt, features a complex arrangement of heterocyclic rings and functional groups that confer specificity for the HIV-1 protease active site . The sulfate salt formulation achieves aqueous solubility exceeding 100 mg/ml, a critical improvement over the free base, which exhibits solubility of only 19 μg/ml at neutral pH .
Commercial preparations include capsules containing 100, 200, 333, and 400 mg of indinavir, equivalent to 125, 250, 416.3, and 500 mg of indinavir sulfate, respectively . Excipients such as anhydrous lactose and magnesium stearate ensure stability, while gelatin-based capsule shells incorporate titanium dioxide and sodium lauryl sulfate for encapsulation . This formulation optimization addresses the compound’s hygroscopic nature, ensuring consistent dosing in clinical settings.
Pharmacokinetic Profile and Dose Optimization
Absorption and Bioavailability
Indinavir sulfate exhibits rapid absorption in fasting conditions, with time to maximum plasma concentration (T<sub>max</sub>) occurring at 0.8 hours across doses ranging from 40 to 1,000 mg . Nonlinear pharmacokinetics are observed, as area under the curve (AUC) and maximum concentration (C<sub>max</sub>) increase disproportionately with dose escalation. For example, doubling the dose from 400 mg to 800 mg results in a 3.4-fold increase in AUC (6.86 μM·h vs. 23.15 μM·h) . This nonlinearity arises from saturation of first-pass metabolism and systemic oxidative pathways, particularly cytochrome P450-mediated processes .
Table 1: Comparative Pharmacokinetics of Indinavir Free Base vs. Sulfate Salt (200 mg Dose)
Parameter | Free Base (Fasted) | Sulfate Salt (Fasted) |
---|---|---|
AUC (μM·h) | 1.04 ± 0.75 | 1.83 ± 0.31 |
C<sub>max</sub> (μM) | 0.80 ± 0.69 | 1.30 ± 0.28 |
T<sub>max</sub> (h) | 0.9 ± 0.5 | 0.8 ± 0.3 |
Renal Clearance (ml/min) | 164 ± 28 | 143 ± 20 |
Data derived from single-dose studies in healthy volunteers .
Food Interactions
Co-administration with food profoundly alters indinavir sulfate’s absorption profile. A high-fat meal reduces AUC by 78% and C<sub>max</sub> by 86% compared to fasting conditions, necessitating strict fasting protocols for optimal efficacy . In contrast, low-fat meals (e.g., toast with jelly or cereal with skim milk) show negligible effects, with AUC ratios of 0.98 (90% CI: 0.75–1.28) and 0.92 (0.71–1.20) relative to fasting . These findings underscore the importance of dietary counseling in treatment regimens.
Table 2: Effect of Meal Composition on Indinavir Sulfate Pharmacokinetics (800 mg Dose)
Meal Type | AUC (μM·h) | C<sub>max</sub> (μM) | T<sub>max</sub> (h) |
---|---|---|---|
Fasted | 23.15 | 8.6 ± 6.5 | 0.7 ± 0.3 |
High-Fat | 1.54 | 0.27 ± 0.80 | 2.8 ± 1.9 |
Low-Fat (Meal B) | 22.71 | 6.9 ± 4.1 | 1.2 ± 0.6 |
Low-Fat (Meal C) | 21.36 | 6.5 ± 3.8 | 1.3 ± 0.7 |
Values represent geometric means from crossover studies .
Metabolism and Excretion
Hepatic metabolism accounts for 90% of indinavir clearance, primarily via CYP3A4-mediated oxidation to inactive metabolites . Renal excretion of unchanged drug constitutes 7–10% of the administered dose, with renal clearance (143–164 ml/min) exceeding glomerular filtration rates, indicating active tubular secretion . Urinary concentrations frequently surpass the compound’s intrinsic solubility (40 μg/ml at pH 6.3), predisposing patients to crystalluria and nephrolithiasis . Consequently, guidelines mandate co-administration with ≥1.5 L of water daily to dilute urinary indinavir concentrations .
Clinical Efficacy in HIV Management
Monotherapy and Viral Load Reduction
Early phase trials established indinavir sulfate’s potency, with 800 mg every 8 hours achieving viral RNA reductions of 1.5–2.0 log<sub>10</sub> copies/ml within two weeks . Sustained suppression requires combination therapy, as monotherapy rapidly selects for protease inhibitor-resistant mutants bearing V82A or I84V substitutions .
Combination Regimens
The NIH-sponsored trial NCT00002387 evaluated indinavir sulfate (800 mg TID) combined with efavirenz (600 mg QD), demonstrating comparable efficacy to control regimens at 16 weeks (viral RNA <400 copies/ml in 75% vs. 72%) . Extended follow-up to 48 weeks revealed sustained suppression, with CD4+ counts increasing by 150–180 cells/mm<sup>3</sup> in both arms . This synergy between protease inhibitors and non-nucleoside reverse transcriptase inhibitors forms the basis of modern antiretroviral protocols.
Adverse Effects and Risk Mitigation
Nephrolithiasis
Crystalluria occurs in 8–12% of patients, progressing to symptomatic nephrolithiasis in 4–9% of cases . Risk correlates with urinary indinavir concentrations exceeding 1.0 mM, emphasizing the need for adequate hydration. Preventive measures include:
-
Consuming ≥1.5 L of water daily
-
Avoiding concurrent nephrotoxic agents (e.g., NSAIDs)
Hyperbilirubinemia
Unconjugated hyperbilirubinemia, observed in 10–15% of patients, results from UDP-glucuronosyltransferase inhibition . This benign reversible effect necessitates differentiation from hepatotoxicity through liver function testing.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume